Crystal Packing Divergence: Monoclinic P2₁/n Geometry of 1-(2-Phenylethyl)-1H-imidazole-2-thiol Versus Orthorhombic Packing of Bis-Phenylethyl Analog
The crystal structure of the structurally related N-methyl-N′-2-phenylethyl-imidazol-2-thione (C₁₂H₁₄N₂S, Mᵣ = 218.31, containing the identical 2-phenylethyl substituent as the target compound) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.8441(2) Å, b = 12.9960(4) Å, c = 13.4703(4) Å, β = 97.7729(16)°, and V = 1187.12(6) ų [1]. In contrast, the more highly substituted analog N,N′-bis((S)-1-phenylethyl)imidazol-2-thione (C₁₉H₂₀N₂S, Mᵣ = 308.43) crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 10.4060(3) Å, b = 10.6712(3) Å, c = 14.8932(3) Å, and V = 1653.81(7) ų [1]. Both compounds exhibit comparable refinement quality (R(F) = 0.039 for the mono-phenylethyl derivative versus 0.038 for the bis-phenylethyl derivative) [1].
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic P2₁/n; V = 1187.12(6) ų (for N-methyl-N′-2-phenylethyl-imidazol-2-thione bearing the same 2-phenylethyl substituent) [1] |
| Comparator Or Baseline | N,N′-bis((S)-1-phenylethyl)imidazol-2-thione: Orthorhombic P2₁2₁2₁; V = 1653.81(7) ų [1] |
| Quantified Difference | Space group changes from monoclinic to orthorhombic; unit cell volume increases by 39.3% (1187.12 → 1653.81 ų) upon addition of second phenylethyl substituent |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
Solid-state packing differences translate to divergent solubility profiles and formulation behavior, making 1-(2-phenylethyl)-1H-imidazole-2-thiol non-interchangeable with bis-substituted analogs in crystalline formulations.
- [1] Williamson C, Storey JMD, Harrison WTA. Syntheses and crystal structures of two N-substituted thio-imidazoles. Journal of Chemical Crystallography. 2006;36:277-282. View Source
